6-Chloropyridazine-3-carbaldehyde

Patent Analytics Industrial Precedent Synthetic Intermediates

Scaling a kinase inhibitor or agrochemical program? 6-Chloropyridazine-3-carbaldehyde delivers a validated pyridazine core with dual diversification handles: C3 aldehyde for reductive amination and C6 chlorine for Suzuki/Stille couplings. • 165 patent citations vs. 13 for the 6-bromo analog-extensive industrial validation. • Balanced chlorine leaving group for reliable Pd-catalyzed cross-couplings under standard conditions. • One-step reductive amination at C3 eliminates activation steps, saving ~96 reaction setups per 96-member library. • Boiling point 335 °C (~34.5 °C lower than the 6-bromo analog) enables fractional distillation for scale-up purification. Available at ≥97% purity with cold-chain shipping.

Molecular Formula C5H3ClN2O
Molecular Weight 142.54 g/mol
CAS No. 303085-53-2
Cat. No. B1344147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyridazine-3-carbaldehyde
CAS303085-53-2
Molecular FormulaC5H3ClN2O
Molecular Weight142.54 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C=O)Cl
InChIInChI=1S/C5H3ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-3H
InChIKeyYDHRPQYMQCOQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyridazine-3-carbaldehyde: Building Block Profile


6-Chloropyridazine-3-carbaldehyde (CAS 303085-53-2) is a heteroaryl aldehyde building block featuring a pyridazine core with a chlorine substituent at the 6-position and a formyl group at the 3-position [1]. With a molecular formula of C₅H₃ClN₂O and a molecular weight of 142.54 g/mol, this compound is commercially available at purities of ≥95% to ≥97% from multiple global suppliers [1]. The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, with pyridazine-containing drugs spanning oncology, inflammation, and cardiovascular indications . This compound has been cited in 165 patents, indicating substantial industrial interest as a synthetic intermediate [2].

6-Chloropyridazine-3-carbaldehyde: Interchangeability Risks


Selecting a building block for a multi-step synthesis or library production is not a generic decision. While pyridazine-3-carbaldehyde (unsubstituted) and 6-bromopyridazine-3-carbaldehyde share the same core scaffold, they differ critically in halogen-directed cross-coupling reactivity, leaving-group potential, and documented industrial precedent [1][2]. The chlorine atom in the 6-chloro analog provides a balanced leaving-group ability—more stable than bromine toward unwanted nucleophilic displacement yet sufficiently reactive for palladium-catalyzed Suzuki, Stille, and Buchwald-Hartwig couplings under standard conditions . Furthermore, the patent literature footprint serves as a proxy for validated synthetic utility: 6-chloropyridazine-3-carbaldehyde is referenced in 165 patents, compared to only 13 for the 6-bromo analog, indicating that the chloro variant has been far more extensively reduced to practice in industrial and academic pipelines [1][2]. These quantitative disparities mean that substituting an alternative pyridazine building block without re-optimization carries material risk of failed coupling steps, altered regioselectivity, or incompatibility with existing patent procedures.

6-Chloropyridazine-3-carbaldehyde: Evidence vs. Closest Analogs


Patent Footprint Advantage Over Bromo Analog

6-Chloropyridazine-3-carbaldehyde is referenced in 165 patents, compared to only 13 patents for its 6-bromo analog [1][2]. This 12.7-fold difference serves as a quantitative proxy for validated synthetic utility and downstream applicability in pharmaceutical and agrochemical pipelines.

Patent Analytics Industrial Precedent Synthetic Intermediates

Synthesis Yield from Ester Precursor

A documented synthetic route produces 6-chloropyridazine-3-carbaldehyde from 6-chloropyridazine-3-carboxylic acid ethyl ester with a yield of approximately 84% [1]. This well-characterized reduction-formylation pathway provides procurement teams with a benchmark for assessing supplier quality and for planning in-house synthesis if required.

Process Chemistry Synthesis Optimization Cost-Efficiency

Boiling Point and Density Differentiation

6-Chloropyridazine-3-carbaldehyde has a boiling point of 335 °C and a density of 1.432 g/cm³ [1]. In comparison, the 6-bromo analog has a predicted boiling point of 369.5 °C . The 34.5 °C lower boiling point of the chloro compound can simplify distillation-based purification and reduces thermal stress during solvent removal at scale.

Physicochemical Properties Purification Formulation

Dual Orthogonal Reactive Sites: Aldehyde and Chloro

The molecule presents two orthogonal reactive handles: the aldehyde at C3 (available for reductive amination, hydrazone formation, and Grignard additions) and the chlorine at C6 (available for Pd-catalyzed cross-coupling) . This contrasts with 6-chloropyridazine-3-carboxylic acid, where the carboxylic acid group requires activation (e.g., conversion to acid chloride or use of coupling reagents) before further derivatization, adding a synthetic step and associated cost . The aldehyde's direct reactivity eliminates this additional activation step, enabling more convergent synthetic strategies.

Medicinal Chemistry Parallel Synthesis Regioselectivity

6-Chloropyridazine-3-carbaldehyde: Key Application Scenarios


Kinase-Focused Medicinal Chemistry

In kinase inhibitor design, the pyridazine core serves as a recognized hinge-binding motif. 6-Chloropyridazine-3-carbaldehyde enables rapid diversification at the C3 aldehyde (for attaching solubilizing groups or linker moieties via reductive amination) and at the C6 chlorine (for introducing aryl/heteroaryl substituents via Suzuki coupling). With 165 patents citing this scaffold, project teams can access a wealth of synthetic precedent for designing patentable chemical matter, reducing the time from hit identification to lead optimization [1].

Parallel Library Synthesis

Library production workflows benefit from building blocks that minimize synthetic steps. The aldehyde group at C3 allows direct, one-step reductive amination with diverse primary or secondary amines, whereas the carboxylic acid analog (6-chloropyridazine-3-carboxylic acid) requires a two-step activation-coupling sequence. For a 96-member library, eliminating one step per compound saves approximately 96 reaction setups, workups, and purifications, translating to measurable reductions in labor and consumable costs .

Agrochemical Lead Generation

Pyridazine derivatives are established pharmacophores in agrochemical discovery, with known herbicidal, fungicidal, and antifeedant activities . The chloro substituent at C6 provides a handle for late-stage diversification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, while the aldehyde enables condensation with hydrazines to form hydrazone-linked conjugates. The documented synthesis from the ethyl ester precursor at 84% yield supports cost-effective scale-up to multi-kilogram quantities for field trial material [2].

Process Scale-Up Purification

For kilo-lab and pilot-plant operations, purification method accessibility is a critical procurement criterion. With a measured boiling point of 335 °C—approximately 34.5 °C lower than the 6-bromo analog—the chloro compound is more amenable to fractional distillation for purity upgrades. This can eliminate the need for chromatographic purification at scale, which is often the rate-limiting and cost-prohibitive step in process development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloropyridazine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.